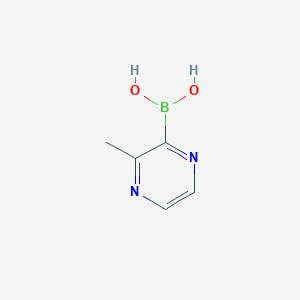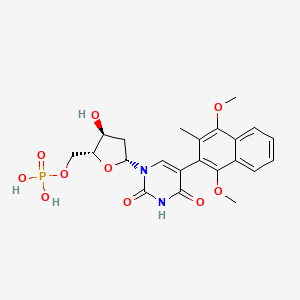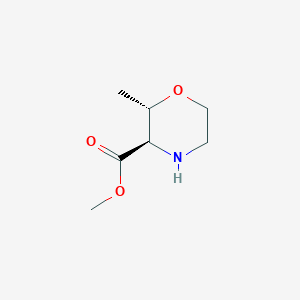
3-Ethylazetidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylazetidine-2-carboxylic acid is a heterocyclic compound featuring a four-membered ring with nitrogen as the heteroatom and a carboxylic acid group substituted on one of the ring carbon atoms This compound is a derivative of azetidine-2-carboxylic acid, with an ethyl group attached to the third carbon of the azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylazetidine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the starting material can be an amino acid derivative, which undergoes cyclization to form the azetidine ring. The reaction conditions typically involve the use of strong bases or acids to facilitate the ring closure.
Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the cyclization process. The choice of solvents, temperature, and pressure conditions are carefully controlled to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethyl group or other substituents on the azetidine ring can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and catalysts are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Ethylazetidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and peptidomimetics.
Biology: The compound is used in studies related to protein folding and stability, as it can mimic proline in peptide chains.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to biologically active molecules.
Industry: It is utilized in the development of novel materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-ethylazetidine-2-carboxylic acid involves its incorporation into peptide chains, where it can mimic the behavior of proline. This incorporation can affect protein folding and stability, leading to various biological effects. The compound interacts with molecular targets such as enzymes and receptors, influencing their activity and function.
Comparación Con Compuestos Similares
Azetidine-2-carboxylic acid: The parent compound with a similar structure but without the ethyl group.
Proline: A naturally occurring amino acid with a five-membered ring, structurally similar to azetidine derivatives.
Pyrrolidine-2-carboxylic acid: Another heterocyclic amino acid with a five-membered ring.
Uniqueness: 3-Ethylazetidine-2-carboxylic acid is unique due to the presence of the ethyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
3-ethylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-2-4-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) |
Clave InChI |
WIBJWJCHZIGABR-UHFFFAOYSA-N |
SMILES canónico |
CCC1CNC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6'-Di(pyridin-4-yl)-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12941538.png)





![[(2R)-morpholin-2-yl]methanamine](/img/structure/B12941596.png)


![1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene](/img/structure/B12941605.png)



